Pyrrole-2,3,5-tricarboxylic acid

Catalog No.
S564374
CAS No.
945-32-4
M.F
C7H5NO6
M. Wt
199.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole-2,3,5-tricarboxylic acid

CAS Number

945-32-4

Product Name

Pyrrole-2,3,5-tricarboxylic acid

IUPAC Name

1H-pyrrole-2,3,5-tricarboxylic acid

Molecular Formula

C7H5NO6

Molecular Weight

199.12 g/mol

InChI

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14)

InChI Key

UGSAVTSXHXRENH-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O

Synonyms

2,3,5-PTCA, pyrrole-2,3,5-tricarboxylic acid

Canonical SMILES

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
  • Melanin metabolism: Scientists can measure PTCA levels in various biological samples like hair and skin to understand the rate and extent of melanin degradation under different conditions . This information can be crucial for research on pigmentation disorders, aging, and the effects of ultraviolet radiation on skin health.

Potential Anti-cancer Properties

Some studies suggest that PTCA might possess anti-cancer properties. Researchers have observed that PTCA can:

  • Reduce the risk of skin cancer: In laboratory studies, PTCA has been shown to inhibit the proliferation of melanoma cells, a type of skin cancer . However, further research is needed to confirm these findings and understand the underlying mechanisms.
  • Exhibit antiangiogenic properties: Angiogenesis is the process of new blood vessel formation. PTCA may have the potential to hinder this process, potentially leading to limitations in tumor growth and spread . However, more research is required to validate these claims and explore the therapeutic potential of PTCA in cancer treatment.

Pyrrole-2,3,5-tricarboxylic acid, with the molecular formula C7H5NO6 and a molecular weight of 199.12 g/mol, is a pyrrole derivative characterized by three carboxylic acid groups attached to the pyrrole ring. This compound is notable for its role as a degradation product of melanins and is often studied in the context of oxidative processes in biological systems. Its structure consists of a five-membered nitrogen-containing ring (pyrrole) with carboxylic acid substituents at the 2, 3, and 5 positions, which significantly influence its chemical reactivity and biological activity .

Research suggests PTCA may play a role in melanin production. Melanin is a pigment that gives skin and hair its color [].

  • In vitro (laboratory studies) and in vivo (animal studies) have shown that PTCA can inhibit melanin production, particularly eumelanin, a type of melanin [].
  • A study indicated that PTCA could reduce melanin production in high salt environments without affecting the skin's barrier function, potentially offering benefits for skin lightening purposes [].
  • PTCA's mechanism of action in melanin inhibition is still under investigation, and more research is needed to fully understand it [].
  • Information on the safety hazards associated with PTCA is limited in publicly available scientific resources.
Typical of carboxylic acids and heterocycles. Key reactions include:

  • Decarboxylation: Under certain conditions, the compound can lose carbon dioxide, leading to the formation of less complex pyrrole derivatives.
  • Oxidative Reactions: It can undergo oxidation to form various products, particularly when interacting with melanin or other biological macromolecules .
  • Esterification: The carboxylic groups can react with alcohols to form esters, which may have different biological properties.

Pyrrole-2,3,5-tricarboxylic acid exhibits notable biological activities related to its role in melanin metabolism. It has been implicated in:

  • Antioxidant Activity: The compound may act as an antioxidant by scavenging free radicals generated during oxidative stress.
  • Interaction with Melanin: Pyrrole-2,3,5-tricarboxylic acid is produced during the oxidative degradation of melanins and may influence melanin's properties and stability .
  • Potential Neuroprotective Effects: Some studies suggest that it may have neuroprotective properties due to its ability to modulate oxidative stress in neuronal tissues .

Synthesis of pyrrole-2,3,5-tricarboxylic acid can be achieved through various methods:

  • Oxidative Degradation of Melanins: This method involves treating melanins with oxidizing agents to yield pyrrole derivatives including pyrrole-2,3,5-tricarboxylic acid as a degradation product .
  • Chemical Synthesis: Laboratory synthesis can be performed using starting materials such as pyrrole and subsequent carboxylation reactions using reagents like carbon dioxide under specific conditions.
  • Biochemical Pathways: In biological systems, it can be synthesized as a metabolic product during the breakdown of amino acids like phenylalanine and tyrosine.

Pyrrole-2,3,5-tricarboxylic acid finds applications in several fields:

  • Biochemical Research: It is used as a biochemical marker in studies related to melanin metabolism and oxidative stress.
  • Pharmaceuticals: Potential applications in developing neuroprotective agents due to its antioxidant properties.
  • Cosmetic Industry: Investigated for its role in skin health and photoaging processes due to its interaction with melanin .

Research on pyrrole-2,3,5-tricarboxylic acid has focused on its interactions with various biological molecules:

  • Melanin Interaction: Studies have shown that it interacts significantly with melanin during oxidative processes, affecting pigmentation and skin aging mechanisms .
  • Protein Binding Studies: Investigations into how it binds to proteins involved in oxidative stress responses are ongoing.

Pyrrole-2,3,5-tricarboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
Pyrrole-3-carboxylic acidOne carboxylic group on the pyrrole ringLess acidic than pyrrole-2,3,5-tricarboxylic acid
Pyrrole-2-carboxylic acidOne carboxylic groupDifferent reactivity profile due to fewer carboxyl groups
5-Hydroxyindole-3-carboxylic acidIndole structure with one carboxyl groupExhibits different biological activities related to serotonin metabolism

Pyrrole-2,3,5-tricarboxylic acid is unique due to its three carboxyl groups which enhance its acidity and reactivity compared to other pyrrole derivatives. This structural feature contributes significantly to its biological interactions and potential applications in research and medicine .

Other CAS

945-32-4

Wikipedia

Pyrrole-2,3,5-tricarboxylic acid

Dates

Last modified: 08-15-2023

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